![molecular formula C14H24O5Si B1592544 1,3-Bis(methacryloxy)-2-trimethylsiloxypropane CAS No. 247244-66-2](/img/structure/B1592544.png)
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane
Overview
Description
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane (BTMSP) is a highly versatile organic compound that has been used for a variety of applications in the scientific and industrial fields. BTMSP is a siloxypropane derivative, which is composed of three carbon atoms, two oxygen atoms, and two silicon atoms. It is a colorless liquid at room temperature and has a boiling point of 180°C. BTMSP has been widely used in the synthesis of polymers, in the production of coatings and adhesives, and in the manufacture of pharmaceuticals. It is also used as a cross-linking agent for biopolymers, as a catalyst for the polymerization of monomers, and as a plasticizer for polymers.
Scientific Research Applications
Dental Resin Development
1,3-Bis(methacryloxy)-2-trimethylsiloxypropane is actively researched in the development of dental resins. Studies have focused on creating BPA-free dental resin systems, such as the urethane dimethacrylate monomer/1,6-bis(2'-methacryloyoxy-ethoxycarbonyl-amino)-2,4,4-trimethylhexane/triethyleneglycol dimethacrylate (UDMTA/UDMA/TEGDMA) system. These systems aim to replace traditional Bis-GMA/TEGDMA dental resins. Their physicochemical properties, such as double bond conversion, volumetric shrinkage, water sorption and solubility, flexural strength, and modulus, have been extensively studied, showing potential for use in dental materials (Yu, Liu, Liu, & He, 2014).
Network Structure in Resin Systems
Research has been conducted on the network structure of Bis-GMA- and UDMA-based resin systems. The study measured double bond conversion, leachable portion, and analyzed network formation. It was found that the amount of base monomer significantly influenced these properties. The study is vital for optimizing properties like crosslinking and network structure for the development of durable dental materials (Floyd & Dickens, 2006).
Improvement in Dental Composites
Improvements in properties like polymerization shrinkage (PS), water sorption, and extent of polymerization (Ep) have been observed in studies mixing Bis-GMA with low viscosity CH3Bis-GMA comonomers. This research suggests significant advancements in dental composite materials (Pereira, Nunes, & Kalachandra, 2002).
Analysis of Dental Monomer Solutions
Studies involving the analysis of dental monomer solutions, such as the hydrolysis/condensation reaction of trialkoxysilanes in various dental monomers, have been conducted. This research provides insights into the molecular mass distribution and structures of oligomers in dental applications (Farahani, Wallace, Antonucci, & Guttman, 2006).
Synthesis of Bis(trimethylsiloxy)-Compounds
Research on the synthesis and properties of bis(trimethylsiloxy)-ether compounds, including variants like 1,3-bis(trimethylsiloxy)-2,2-dimethylpropane, contributes to the understanding of these compounds' characteristics and potential applications in various fields (Liu & Yahg, 1964).
Copolymerization and Crosslinking Studies
Investigations into the swelling, thermal, and morphological characteristics of copolymers of methyl methacrylate and 1,3-bis-(methacryloxymethyl)-1,1,3,3-tetramethyl disiloxane have been conducted. These studies are crucial in understanding the material's behavior for potential applications (Yang & Peppas, 1983).
properties
IUPAC Name |
[3-(2-methylprop-2-enoyloxy)-2-trimethylsilyloxypropyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O5Si/c1-10(2)13(15)17-8-12(19-20(5,6)7)9-18-14(16)11(3)4/h12H,1,3,8-9H2,2,4-7H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCFXCTVDHAMJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O5Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621539 | |
Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
247244-66-2 | |
Record name | 2-[(Trimethylsilyl)oxy]propane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20621539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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